molecular formula C23H15Cl3FNO3S2 B14930228 Propan-2-yl 2-{[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Propan-2-yl 2-{[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Cat. No.: B14930228
M. Wt: 542.9 g/mol
InChI Key: PUYATJXNTYVJOA-UHFFFAOYSA-N
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Description

ISOPROPYL 2-{[(3-CHLORO-6-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-(2,4-DICHLOROPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound that features a unique combination of benzothiophene, thiophene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-{[(3-CHLORO-6-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-(2,4-DICHLOROPHENYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzothiophene and thiophene derivatives, followed by coupling reactions to form the final product. Common reagents used in these reactions include organometallic catalysts and halogenating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 2-{[(3-CHLORO-6-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-(2,4-DICHLOROPHENYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

ISOPROPYL 2-{[(3-CHLORO-6-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-(2,4-DICHLOROPHENYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ISOPROPYL 2-{[(3-CHLORO-6-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-(2,4-DICHLOROPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene and thiophene derivatives, such as:

Uniqueness

The uniqueness of ISOPROPYL 2-{[(3-CHLORO-6-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-(2,4-DICHLOROPHENYL)-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H15Cl3FNO3S2

Molecular Weight

542.9 g/mol

IUPAC Name

propan-2-yl 2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C23H15Cl3FNO3S2/c1-10(2)31-23(30)18-15(13-5-3-11(24)7-16(13)25)9-32-22(18)28-21(29)20-19(26)14-6-4-12(27)8-17(14)33-20/h3-10H,1-2H3,(H,28,29)

InChI Key

PUYATJXNTYVJOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl

Origin of Product

United States

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